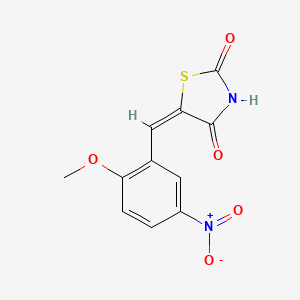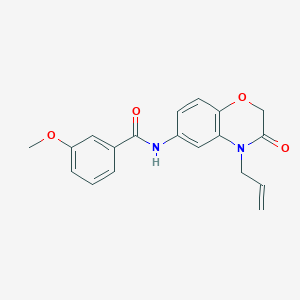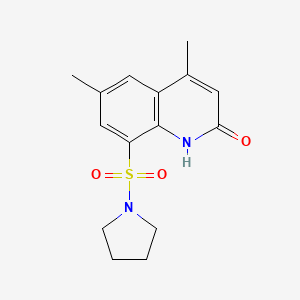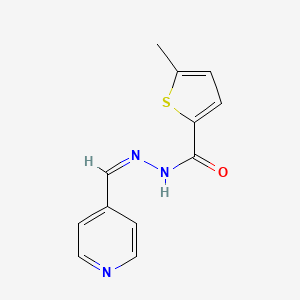
5-(2-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as MNBD-TZD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. MNBD-TZD has been extensively studied for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Mecanismo De Acción
MNBD-TZD exerts its biological effects by activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. Upon binding to PPARγ, MNBD-TZD induces a conformational change that allows the receptor to recruit co-activators and initiate transcription of target genes.
Biochemical and Physiological Effects:
MNBD-TZD has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MNBD-TZD has been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNBD-TZD is a potent and selective activator of PPARγ, making it a useful tool for studying the biological functions of this nuclear receptor. However, MNBD-TZD has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems. MNBD-TZD also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
Future research on MNBD-TZD could focus on developing more soluble analogs of this compound that can be used in a wider range of experimental systems. Additionally, MNBD-TZD could be further investigated for its potential therapeutic applications in diseases such as cancer and inflammation. The development of MNBD-TZD-based fluorescent probes for detecting ROS in cells could also be explored. Finally, the mechanism of action of MNBD-TZD could be further elucidated to better understand its effects on glucose and lipid metabolism, inflammation, and cell proliferation.
Métodos De Síntesis
MNBD-TZD can be synthesized by the reaction of 5-nitro-2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium methoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of MNBD-TZD as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
MNBD-TZD has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and inflammation. The activation of PPARγ by MNBD-TZD has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. MNBD-TZD has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells.
Propiedades
IUPAC Name |
(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c1-18-8-3-2-7(13(16)17)4-6(8)5-9-10(14)12-11(15)19-9/h2-5H,1H3,(H,12,14,15)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRRZWNEPYPEHH-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4919507.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4919509.png)
![3,5-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4919514.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4919528.png)
![4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4919535.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)
![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)


![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)

